molecular formula C10H13NO7S2 B13867442 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid

2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid

Cat. No.: B13867442
M. Wt: 323.3 g/mol
InChI Key: BXAOMTFOZXOBNK-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid is a complex organic compound with a unique structure that includes both sulfonyl and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of a benzoic acid derivative, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl and sulfamoyl groups can be reduced under specific conditions to yield different functional derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 3-sulfamoylbenzoic acid derivatives, while reduction of the sulfonyl group can produce sulfonamide derivatives.

Scientific Research Applications

2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid: shares structural similarities with other sulfonyl and sulfamoyl-containing compounds, such as sulfonamides and sulfonylureas.

    Sulfonamides: Known for their antibacterial properties and used in various therapeutic applications.

    Sulfonylureas: Used as oral hypoglycemic agents in the treatment of diabetes.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO7S2

Molecular Weight

323.3 g/mol

IUPAC Name

2-(3-hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C10H13NO7S2/c11-20(17,18)7-2-3-9(8(6-7)10(13)14)19(15,16)5-1-4-12/h2-3,6,12H,1,4-5H2,(H,13,14)(H2,11,17,18)

InChI Key

BXAOMTFOZXOBNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)S(=O)(=O)CCCO

Origin of Product

United States

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